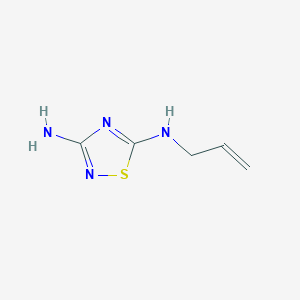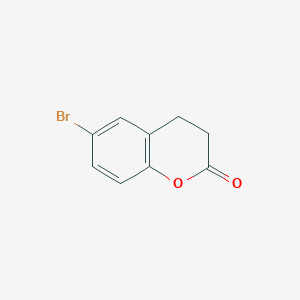
6-Bromochroman-2-one
概要
説明
6-Bromochroman-2-one is a chemical compound with the IUPAC name 6-bromo-2-chromanone . It has a molecular weight of 227.06 and is typically found as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of 6-Bromochroman-2-one involves the reaction of 3,4-dihydrocoumarin with bromine in dichloromethane . The mixture is stirred overnight at 15°C, then diluted with dichloromethane, and washed with aqueous sodium bicarbonate followed by water . The solution is then dried over magnesium sulphate, filtered, and concentrated under reduced pressure . The residue is washed with petroleum ether, and the filtrate is concentrated . The solid is recrystallised from dichloromethane/petroleum ether to give the bromide as thick white crystals .Molecular Structure Analysis
The InChI code for 6-Bromochroman-2-one is 1S/C9H7BrO2/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h2-3,5H,1,4H2 . This indicates that the compound has a cyclic structure with a bromine atom attached to the 6th carbon atom in the ring .Physical And Chemical Properties Analysis
6-Bromochroman-2-one is a solid at room temperature . and is typically stored in a freezer . It is sensitive to light .科学的研究の応用
1. Synthesis of New Heterocycles as Potential Antiproliferative Agents
- Summary of Application: 6-Bromochroman-2-one is used in the synthesis of new heterocycles, which have potential as antiproliferative agents. These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
- Methods of Application: The compounds were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .
- Results or Outcomes: The newly synthesized compounds were evaluated for their antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). The results revealed that pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while most of the tested compounds showed moderate activity .
2. Visible-light Synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones
- Summary of Application: 6-Bromochroman-2-one is used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via a doubly decarboxylative Giese reaction .
- Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, photoredox catalyst, base, anhydrous solvent and inert atmosphere constitute the key parameters for the success of the developed transformation .
- Results or Outcomes: The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .
3. Synthesis of New Heterocycles as Potential Antiproliferative Agents
- Summary of Application: 6-Bromochroman-2-one is used in the synthesis of new heterocycles, which have potential as antiproliferative agents. These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
- Methods of Application: The compounds were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .
- Results or Outcomes: The newly synthesized compounds were evaluated for their antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). The results revealed that pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while most of the tested compounds showed moderate activity .
4. Biological and Medicinal Properties of Natural Chromones and Chromanones
- Summary of Application: 6-Bromochroman-2-one is recognized as a privileged structure and useful template for the design of diversified therapeutic molecules with potential pharmacological interest. Chromones and chromanones are widely distributed in plants and fungi, and significant biological activities, namely antioxidant, anti-inflammatory, antimicrobial, etc., have been reported for these compounds, suggesting their potential as lead drug candidates .
- Methods of Application: The compounds are extracted from plants and fungi and then subjected to various biological activity tests .
- Results or Outcomes: The compounds have shown significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, etc., suggesting their potential as lead drug candidates .
5. Synthesis of New Heterocycles as Potential Antiproliferative Agents
- Summary of Application: 6-Bromochroman-2-one is used in the synthesis of new heterocycles, which have potential as antiproliferative agents. These heterocycles include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles .
- Methods of Application: The compounds were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .
- Results or Outcomes: The newly synthesized compounds were evaluated for their antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). The results revealed that pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a have promising antitumor activity against liver carcinoma (HEPG2-1) while most of the tested compounds showed moderate activity .
6. Chromanone-A Prerogative Therapeutic Scaffold
- Summary of Application: Chromanone or Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds. Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
- Methods of Application: The compounds are extracted from plants and fungi and then subjected to various biological activity tests .
- Results or Outcomes: Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
Safety And Hazards
6-Bromochroman-2-one is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6-bromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQWUVOIMYRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295780 | |
| Record name | 6-bromochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromochroman-2-one | |
CAS RN |
20921-00-0 | |
| Record name | 20921-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)
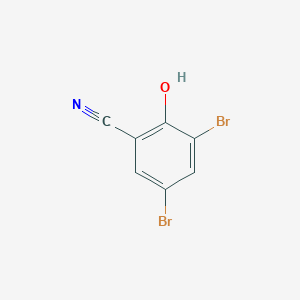
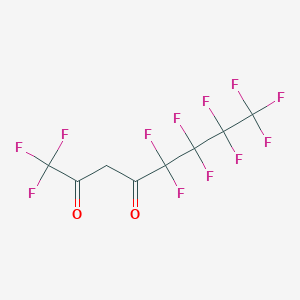
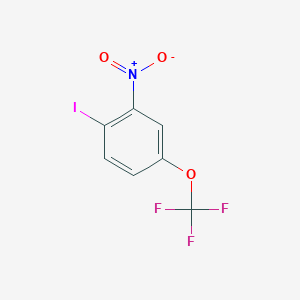
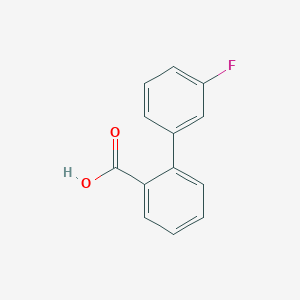
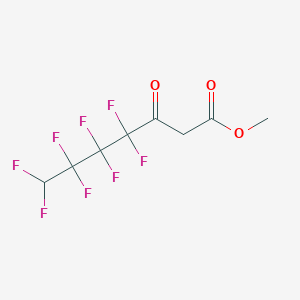
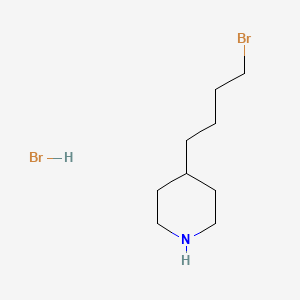

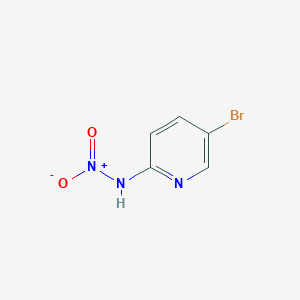
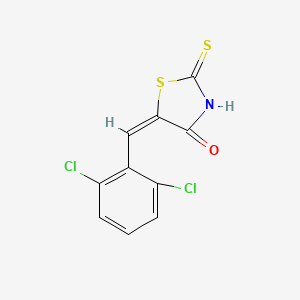
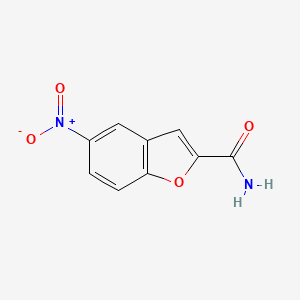
![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

